

Azido-PEG10-acid CAS number and supplier information

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Compound of Interest

Compound Name: Azido-PEG10-acid

Cat. No.: B605808

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An In-depth Technical Guide to Azido-PEG10-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Azido-PEG10-acid**, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. This document details its chemical properties, supplier information, and established experimental protocols for its application.

Core Compound Information

Azido-PEG10-acid is a hydrophilic, monodisperse polyethylene glycol (PEG) linker containing a terminal azide group and a terminal carboxylic acid group. This heterobifunctional structure allows for the sequential and orthogonal conjugation of two different molecules. The azide group is readily reactive with alkynes via copper-catalyzed or strain-promoted click chemistry, while the carboxylic acid can form a stable amide bond with primary amines using standard coupling reagents. The PEG spacer enhances the solubility and bioavailability of the resulting conjugate.

Property	Value	Reference
CAS Number	1644163-57-4	[1]
Molecular Formula	C ₂₃ H ₄₅ N ₃ O ₁₂	
Molecular Weight	555.6 g/mol	
Appearance	Varies by supplier (typically a colorless oil or white solid)	
Solubility	Soluble in water and most organic solvents	

Supplier and Product Information

A variety of chemical suppliers offer **Azido-PEG10-acid**. The following table summarizes the offerings from several prominent suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

Supplier	Catalog Number	Purity	Unit Sizes Offered
BroadPharm	BP-21820	>95%	100 mg, 250 mg, 500 mg, 1 g
CD Bioparticles	CDN-04002	>95%	100 mg, 500 mg, 1 g
AxisPharm	AP10253	>95%	100 mg, 500 mg, 1 g
BOC Sciences	BPG-0854	>95%	Inquire for details

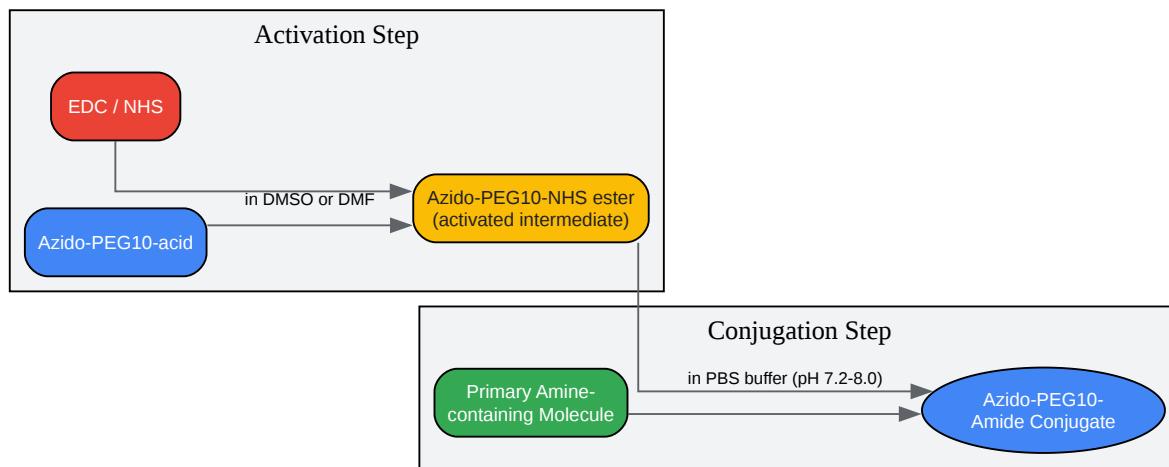
Experimental Protocols and Workflows

The dual functionality of **Azido-PEG10-acid** allows for a two-step conjugation process. The following are generalized protocols for the two primary reaction types.

Amide Bond Formation via EDC/NHS Coupling

This protocol describes the activation of the carboxylic acid group of **Azido-PEG10-acid** with EDC and NHS to form an amine-reactive NHS ester, which can then be conjugated to a

primary amine-containing molecule (e.g., a protein, peptide, or amine-modified oligonucleotide).



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Amide bond formation workflow.

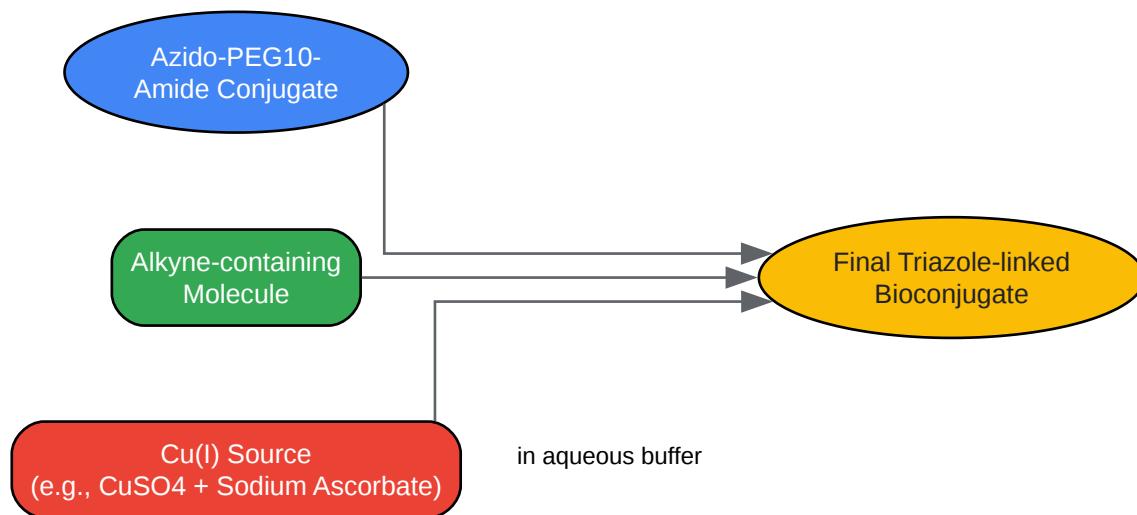
Methodology:

- Activation:
 - Dissolve **Azido-PEG10-acid** in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
 - Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a 1:1.2:1.5 molar ratio (**Azido-PEG10-acid**:EDC:NHS).
 - Incubate the reaction at room temperature for 1-4 hours.
- Conjugation:

- Dissolve the amine-containing molecule in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
 - Add the activated Azido-PEG10-NHS ester solution to the amine-containing molecule solution. The molar ratio should be optimized for the specific application, but a 5- to 20-fold molar excess of the NHS ester is common.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
- Purification:
- Remove unreacted PEG linker and byproducts using dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF), depending on the nature of the conjugate.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Chemistry

This protocol outlines the conjugation of the azide-functionalized molecule (prepared as in 3.1) to an alkyne-containing molecule.[\[2\]](#)



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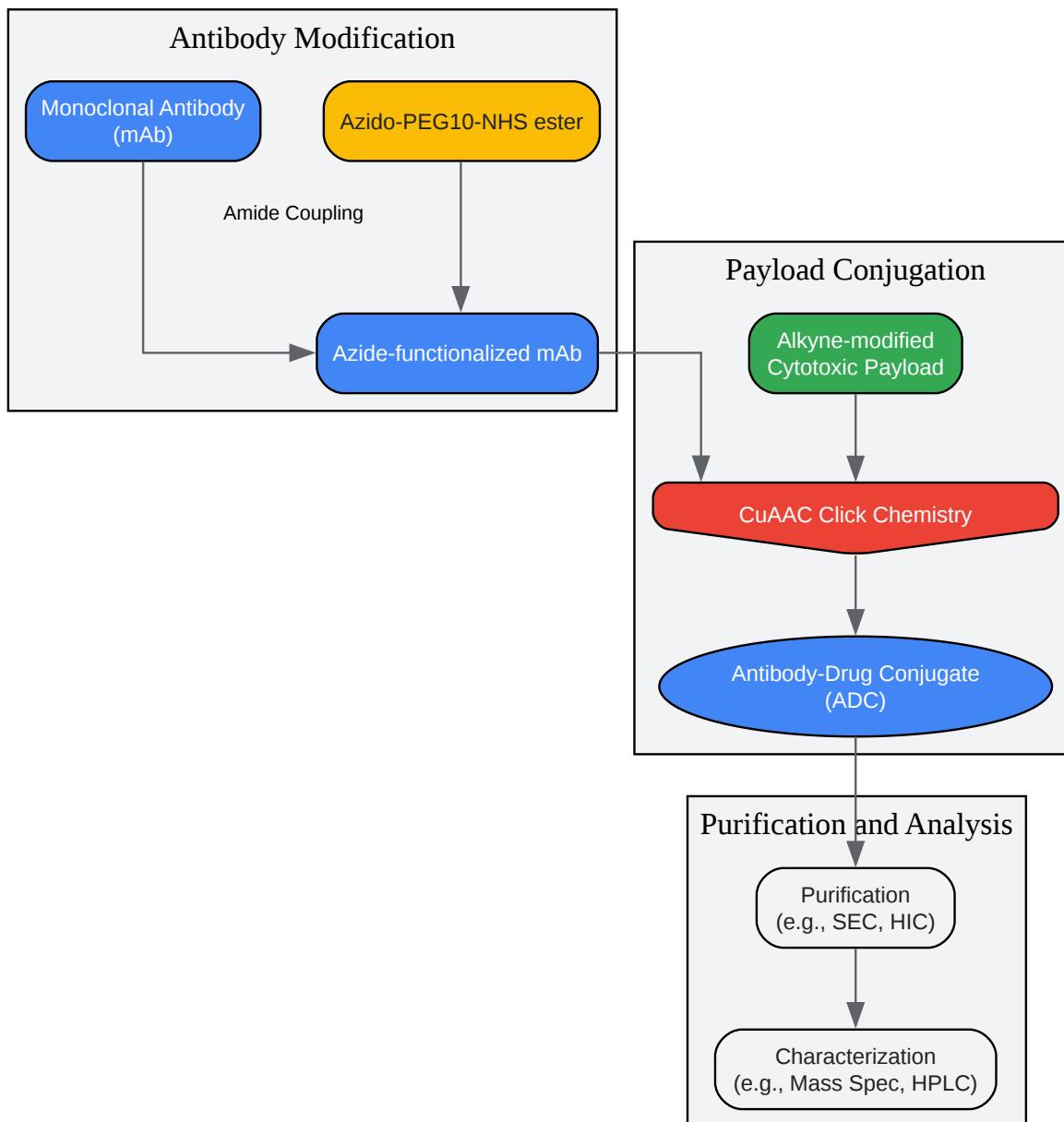
CuAAC "click" chemistry workflow.

Methodology:

- Reaction Setup:
 - Dissolve the azide-functionalized molecule and the alkyne-containing molecule in an aqueous buffer system (e.g., PBS).
 - Prepare a fresh stock solution of the copper(I) catalyst. This is typically done by mixing copper(II) sulfate (CuSO_4) with a reducing agent like sodium ascorbate. A pre-mixed catalyst or a copper ligand such as TBTA can also be used to improve efficiency and reduce potential damage to biomolecules.
- Conjugation:
 - Add the copper catalyst to the mixture of the azide- and alkyne-containing molecules. The final concentration of copper is typically in the range of 50-100 μM .
 - Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by analytical techniques such as HPLC or SDS-PAGE.
- Purification:
 - Purify the final conjugate using appropriate chromatographic techniques (e.g., SEC, affinity chromatography) to remove the catalyst and any unreacted starting materials.

Applications in Drug Development: Antibody-Drug Conjugates (ADCs)

A significant application of Azido-PEG linkers is in the development of ADCs.^{[3][4][5]} The PEG linker enhances the solubility and stability of the ADC, and the bifunctional nature allows for precise attachment of the cytotoxic payload to the antibody. The general workflow for constructing an ADC using **Azido-PEG10-acid** is depicted below.



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General workflow for ADC development.

This workflow demonstrates the utility of **Azido-PEG10-acid** in creating stable and effective ADCs for targeted cancer therapy. The modular nature of this approach allows for the screening of different payloads and antibodies to optimize therapeutic efficacy.

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